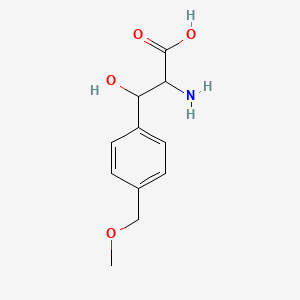
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-(methoxymethyl)benzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. For example, it may interact with enzymes involved in amino acid metabolism or signal transduction pathways .
Comparación Con Compuestos Similares
2-Amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid:
2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid: This compound has a nitro group instead of a methoxymethyl group
Uniqueness: The presence of the methoxymethyl group in 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid imparts unique chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-[4-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-6-7-2-4-8(5-3-7)10(13)9(12)11(14)15/h2-5,9-10,13H,6,12H2,1H3,(H,14,15) |
Clave InChI |
BNWTUVAUGTWZLS-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


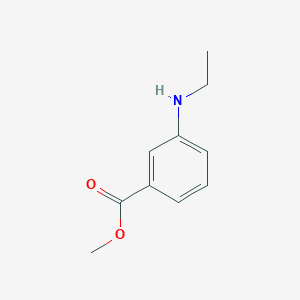
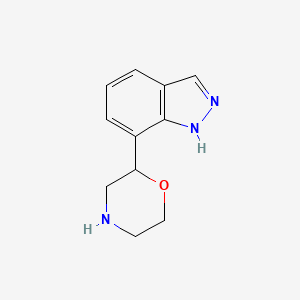
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
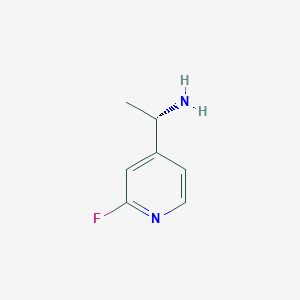
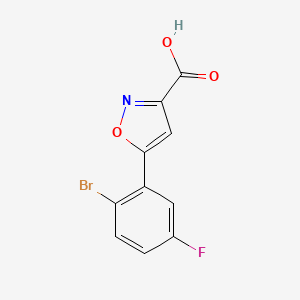
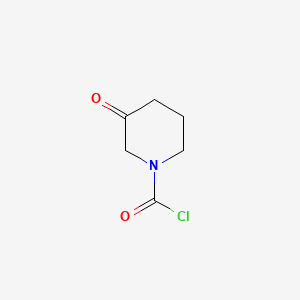
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
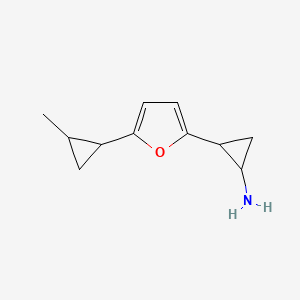

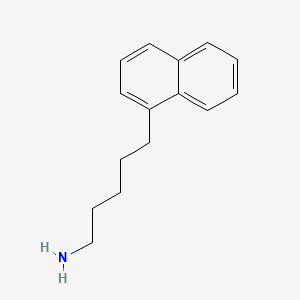
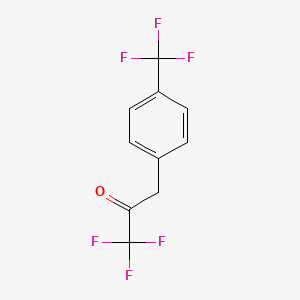
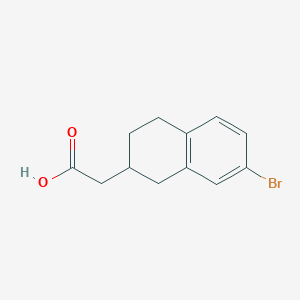
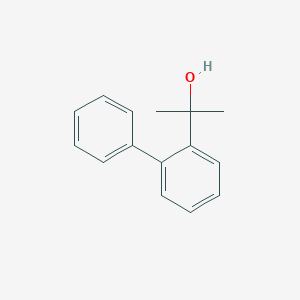
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
